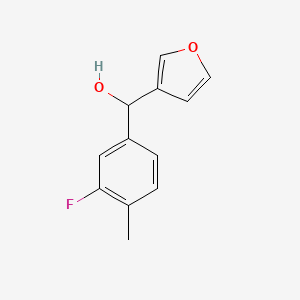

3-Fluoro-4-methylphenyl-(3-furyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-methylphenyl-(3-furyl)methanol is an organic compound with the molecular formula C12H11FO2. It is used in scientific research and as a synthetic intermediate . This compound features a fluorine atom, a methyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylphenyl-(3-furyl)methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with 3-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenyl-(3-furyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Fluoro-4-methylphenyl-(3-furyl)methanol is utilized in several scientific research fields:

Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets. The fluorine atom and furan ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its structural features and functional groups .

Comparison with Similar Compounds

Similar Compounds

- 3-Fluoro-4-methylbenzyl alcohol

- 3-Fluoro-4-methylphenylmethanol

- 3-Furylmethanol

Uniqueness

3-Fluoro-4-methylphenyl-(3-furyl)methanol stands out due to its unique combination of a fluorine atom, a methyl group, and a furan ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

3-Fluoro-4-methylphenyl-(3-furyl)methanol is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which combines a fluoro-substituted phenyl group with a furan moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A fluorine atom at the para position of the methylphenyl group.

- A furan ring attached to the methanol group, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the furan ring is particularly significant as it can participate in π-π stacking interactions and hydrogen bonding, potentially modulating enzyme activity or receptor binding.

Anticancer Activity

In vitro studies on related compounds have demonstrated antiproliferative effects against cancer cell lines such as HeLa and A549. The mechanism often involves the induction of apoptosis or cell cycle arrest. While direct studies on this compound are sparse, its structural characteristics indicate it could similarly affect cancer cell viability.

Study on Structural Analogues

A study investigating the structure-activity relationship (SAR) of furan-containing compounds revealed that modifications at the phenyl ring significantly influenced their biological activities. Compounds with electron-withdrawing groups like fluorine showed enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts.

| Compound | Activity (IC50 in µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Fluorinated analogue A | 15 | EGFR |

| Non-fluorinated analogue B | 30 | EGFR |

Antioxidant Potential

Another area of interest is the antioxidant activity of furan derivatives. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress, which is a contributing factor in cancer progression. The antioxidant capacity can be attributed to the ability of the furan ring to stabilize radical species.

Future Directions in Research

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

- In vitro and in vivo studies to elucidate its pharmacological effects.

- Mechanistic studies to understand how this compound interacts with biological targets at a molecular level.

- Development of derivatives to enhance its efficacy and selectivity for specific targets.

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-(furan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c1-8-2-3-9(6-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNGQSWMNMYGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=COC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.